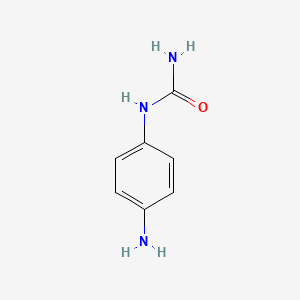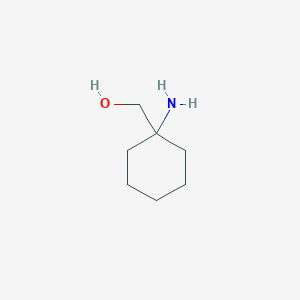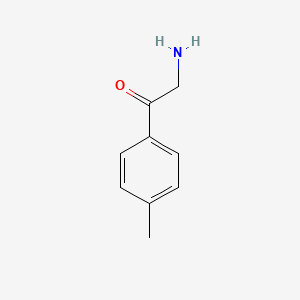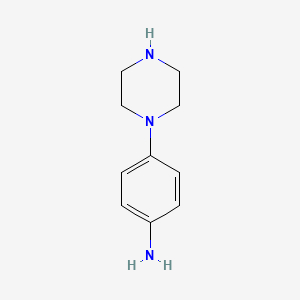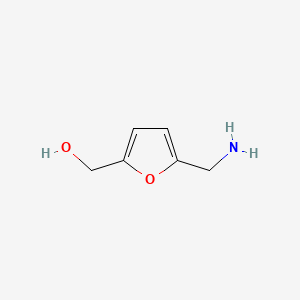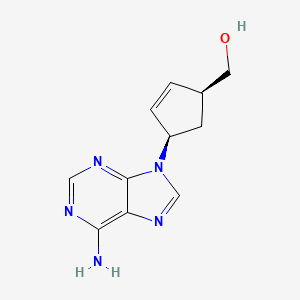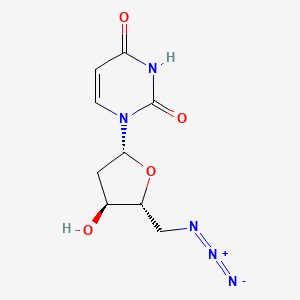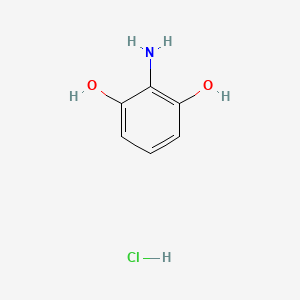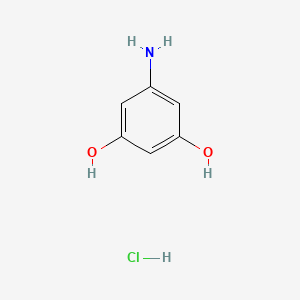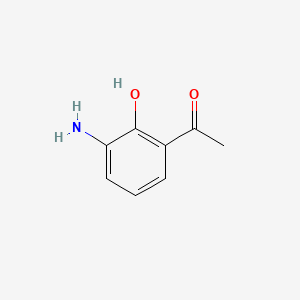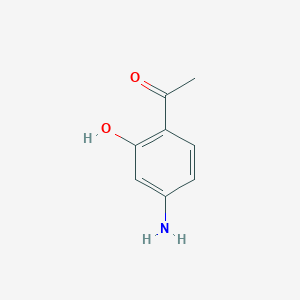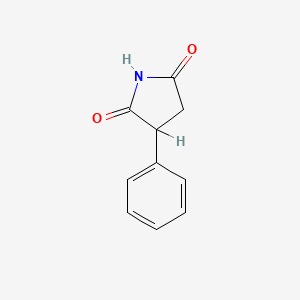
3-Phenylpyrrolidine-2,5-dione
概要
説明
作用機序
Target of Action
3-Phenylpyrrolidine-2,5-dione (PPD) is a pharmacologically relevant metabolite of the clinically used antiepileptic drug phensuximide
Mode of Action
The exact mode of action of PPD is not well-documented. As a derivative of phensuximide, it may share a similar mechanism, which involves the inhibition of T-type calcium channels. This action reduces the abnormal electrical activity in the brain, thereby controlling seizures .
Biochemical Pathways
By inhibiting T-type calcium channels, it may prevent the excessive influx of calcium ions into neurons, thus reducing neuronal excitability and the likelihood of seizure occurrence .
Pharmacokinetics
Phensuximide is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
This action can help control seizures in individuals with epilepsy .
Action Environment
Factors such as ph, temperature, and the presence of other drugs could potentially affect its stability and efficacy .
生化学分析
Biochemical Properties
3-Phenylpyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme P450 aromatase. This enzyme is responsible for the biosynthesis of estrogens from androgens. The compound interacts with the active site of P450 aromatase, leading to reversible inhibition of the enzyme’s activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the growth of both Gram-negative and Gram-positive bacteria by inhibiting essential enzymes involved in bacterial cell wall synthesis . In mammalian cells, the compound can modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of P450 aromatase, leading to enzyme inhibition. This binding involves hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown stability under various conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its role as a metabolite of phensuximide. It interacts with enzymes such as cytochrome P450, which are involved in its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with cellular components .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the condensation of N-hydroxysuccinimide with phenylacetic acid under acidic conditions . Another method includes the reaction of succinimide with benzaldehyde in the presence of a base . These reactions typically require controlled pH and temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-Phenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
類似化合物との比較
Similar Compounds
Ethosuximide: 3-Ethyl-3-methylpyrrolidine-2,5-dione.
Methsuximide: 1,3-Methyl-3-phenylpyrrolidine-2,5-dione.
Phensuximide: 1-Methyl-3-phenylpyrrolidine-2,5-dione.
Uniqueness
3-Phenylpyrrolidine-2,5-dione is unique due to its specific structural properties and its role as a metabolite of phensuximide. Its ability to form various polymorphs with different intermolecular interactions adds to its distinctiveness .
特性
IUPAC Name |
3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWNQYFMNGPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340970 | |
| Record name | 3-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-18-4 | |
| Record name | 3-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-phenylpyrrolidine-2,5-dione derivatives in medicinal chemistry?
A1: this compound derivatives, also known as succinimides, have shown potential as anticonvulsant agents. [, , , ] This potential stems from their ability to modulate neuronal excitability, although the precise mechanism of action is still under investigation. Research also explores their potential as aromatase inhibitors for hormone-dependent breast cancer treatment. [, ]
Q2: How does the structure of this compound influence its biological activity, particularly as an anticonvulsant?
A2: Studies have demonstrated that introducing substituents on the nitrogen atom or the phenyl ring of this compound can significantly impact its anticonvulsant activity. For instance, N-Mannich bases derived from this core structure exhibited promising anticonvulsant profiles in animal models. [, ] Similarly, incorporating various electron-donating heteroatoms on the phenyl ring was explored for aromatase inhibition. [] Further research is crucial to understand the precise structure-activity relationships and optimize these compounds for therapeutic applications.
Q3: Have there been any crystallographic studies on this compound and its derivatives? What insights do they provide?
A3: Yes, several studies have explored the crystal structures of this compound and its derivatives. [, , , ] These studies reveal that the five-membered ring typically adopts an envelope conformation, and the phenyl ring substituent's orientation can vary. Crystallographic data helps understand the molecular packing, hydrogen bonding patterns, and conformational preferences, which can influence physicochemical properties and potentially biological activity.
Q4: What spectroscopic techniques are commonly employed to characterize this compound derivatives?
A4: Researchers often employ a combination of spectroscopic techniques, including UV, FT-IR, 1H NMR, and 13C NMR spectroscopy, to characterize this compound derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and electronic properties. For instance, NMR studies, including those utilizing chiral lanthanide shift reagents, can differentiate between enantiomers and provide insights into their three-dimensional structure. []
Q5: Has computational chemistry been used in the study of this compound and its derivatives?
A5: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to investigate the structural, spectroscopic, and electronic properties of this compound derivatives. [] These calculations can provide insights into molecular orbitals, vibrational frequencies, and electronic transitions, aiding in interpreting experimental data and potentially predicting molecular properties relevant to biological activity.
Q6: Are there known polymorphs of this compound? What are the implications of polymorphism in this context?
A6: Yes, research has identified several polymorphs of racemic this compound, highlighting the phenomenon of variable Z′ polymorphism in this compound. [] Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact physicochemical properties such as solubility, dissolution rate, and stability, which are crucial for drug development and formulation.
Q7: What synthetic approaches are commonly used to prepare this compound and its derivatives?
A7: Synthesis of this compound derivatives often involves reacting 3-phenylsuccinic acid or its derivatives with amines, under various conditions. [, , ] For instance, microwave irradiation has been employed for efficient synthesis under solvent-free conditions. [] Different synthetic routes and reaction conditions can lead to diverse substitution patterns and potentially influence the final compound's stereochemistry, impacting its biological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)
